Methyl 2-methoxy-5-sulfamoylbenzoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves several steps, starting from basic aromatic compounds and proceeding through various functionalization reactions. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, starts with 4-amino-2-hydroxybenzoic acid and involves methylation, thiocyanation, ethylation, and oxidation steps . Similarly, the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid involves starting from nitro-substituted aromatic compounds and includes nitration, reduction, and sulfide formation steps . These methods could potentially be adapted for the synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate by incorporating a sulfamoyl functional group at the appropriate step.
Molecular Structure Analysis
The molecular structure of compounds related to Methyl 2-methoxy-5-sulfamoylbenzoate has been studied using various spectroscopic techniques. For example, the Schiff base derived from sulfamethoxazole and 2-hydroxy-3-methoxybenzaldehyde has been characterized by elemental analysis, mass spectrometry, infrared spectroscopy, NMR, and crystallography . These techniques could be applied to determine the molecular structure of Methyl 2-methoxy-5-sulfamoylbenzoate, providing information on its conformation and electronic properties.
Chemical Reactions Analysis
The chemical reactions of related compounds involve alkylation, oxidation, and cyclization. For instance, the oxidation of a thiazocine derivative leads to the formation of sulfoxides, sulfones, and N-oxides, with the specific product depending on the oxidizing agent used . The methoxide-catalyzed cyclization of methyl 2-acylbenzoates is another example of a chemical reaction that involves the rearrangement of esters to form cyclic diones . These reactions highlight the reactivity of the functional groups present in compounds similar to Methyl 2-methoxy-5-sulfamoylbenzoate and suggest possible transformations it might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of Methyl 2-methoxy-5-sulfamoylbenzoate can be inferred from related compounds. For example, the solubility, melting point, and stability of the compound could be similar to those of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid . The electronic properties, such as UV-Visible absorption, could be deduced from the Schiff base compound . Additionally, the presence of methoxy and sulfamoyl groups would influence the acidity, basicity, and hydrogen bonding capability of the compound.
Scientific Research Applications
Photodynamic Therapy
Methyl 2-methoxy-5-sulfamoylbenzoate (Hsba) has been investigated for its potential applications in photodynamic therapy, particularly in the treatment of cancer. A study by Pişkin et al. (2020) on zinc phthalocyanine substituted with benzenesulfonamide derivative groups, which included Hsba, highlighted its effective properties as a photosensitizer. This makes it useful in photodynamic therapy due to its high singlet oxygen quantum yield and appropriate photodegradation quantum yield, crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Chemical Synthesis
Hsba plays a role as an intermediate in chemical synthesis. Lomov (2019) developed alternative approaches to synthesize 2-methoxy-4-(methylsulfanyl)benzoic acid, where Hsba can be used in the resynthesis of certain cardiotonic drugs (Lomov, 2019). İlkimen (2019) synthesized novel Cu(II) complexes using Hsba and 2-aminopyridine derivatives, indicating its significance in the development of amorphous metal complexes for various applications (İlkimen, 2019).
Analytical Chemistry
Hsba has been utilized in analytical chemistry methods. Rana and Raj (2015) developed a high-performance liquid chromatography method for analyzing Levosulpiride and 2-methoxy 5-sulfamoylbenzoyl benzoic acid methyl ester in synthetic mixtures (Rana & Raj, 2015). This highlights its role in ensuring the accuracy and precision of analytical techniques.
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2-methoxy-5-sulfamoylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5S/c1-14-8-4-3-6(16(10,12)13)5-7(8)9(11)15-2/h3-5H,1-2H3,(H2,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDYDRQLKPGNNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057718 | |
Record name | Methyl 5-sulfamoyl-o-anisate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methoxy-5-sulfamoylbenzoate | |
CAS RN |
33045-52-2 | |
Record name | Methyl 2-methoxy-5-sulfamoylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33045-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-sulfamoyl-o-anisate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033045522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 5-sulfamoyl-o-anisate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-sulphamoyl-o-anisate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.675 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 5-SULFAMOYL-O-ANISATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8XVA6KYT6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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